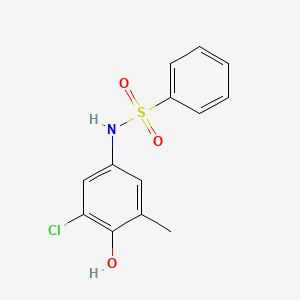

N-(2-furylmethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

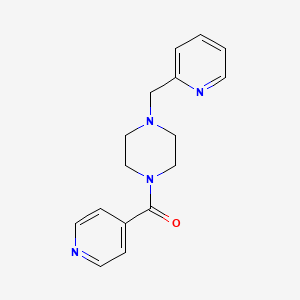

N-(2-furylmethyl)-2-methylbenzamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. FMA is a benzamide derivative that contains a furan ring, which makes it a unique compound with diverse properties.

Aplicaciones Científicas De Investigación

Environmental Health and Exposure Assessment

- Parabens in Consumer Products : Studies have examined the presence of parabens, compounds similar in chemical structure to N-(2-furylmethyl)-2-methylbenzamide, in various consumer products. Parabens are used as preservatives in cosmetics, pharmaceuticals, and food products. Research on urinary concentrations of parabens has revealed widespread human exposure to these chemicals, raising concerns about potential health risks due to their endocrine-disrupting effects. One study focused on the relationship between urinary concentrations of parabens and markers of male reproductive health, finding no significant association but noting the need for further investigation due to variability in exposure and modest sample sizes (Meeker, Yang, Ye, Calafat, & Hauser, 2010).

Pharmacology and Drug Development

- PET Imaging for Tumor Proliferation : Another application area for similar compounds is in pharmacology, where N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was used in PET imaging to evaluate tumor proliferation. This study demonstrated the potential of such compounds in assessing the proliferative status of solid tumors, providing a basis for their use in clinical diagnostics and treatment monitoring (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Environmental Monitoring

- Exposure to Parabens : Environmental studies have also focused on the exposure to parabens, noting their ubiquity in consumer products and the environment. Research in this area aims to understand the pathways through which humans are exposed to these compounds and to assess the potential health impacts. Such studies provide a context for examining the environmental and health implications of chemical compounds, including this compound, especially considering their persistence and bioaccumulation potential (Calafat, Ye, Wong, Bishop, & Needham, 2010).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. Benzamides can have a variety of biological activities, depending on their exact structure . For example, some benzamides have been found to have anticancer activity . The specific mechanism of action of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its structure and the biological system it is interacting with.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . For example, some benzamides can be harmful if swallowed . The specific safety and hazards of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its specific properties and uses.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIIWEXTWQAJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)